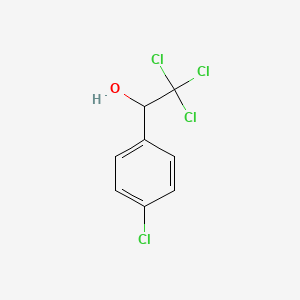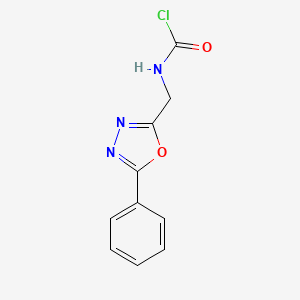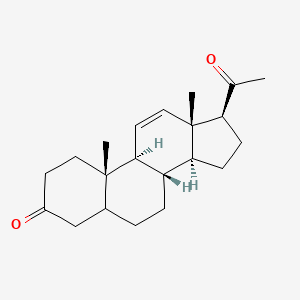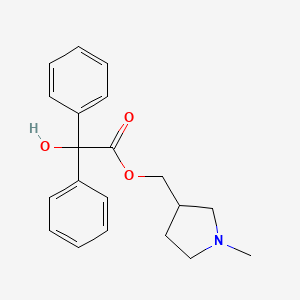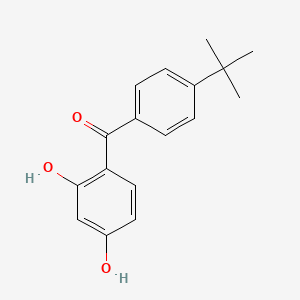
(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone
描述
(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone, also known as 4-tert-Butyl-2,4-dihydroxybenzophenone (BP-1), is a widely used ultraviolet (UV) filter in personal care products, such as sunscreen, cosmetics, and lotions. BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. However, recent studies have raised concerns about the potential negative effects of BP-1 on human health and the environment.
作用机制
BP-1 is known for its ability to absorb UV radiation and prevent skin damage caused by prolonged exposure to the sun. BP-1 works by absorbing UV radiation in the range of 280-340 nm and dissipating the energy as heat. However, recent studies have suggested that BP-1 may also have endocrine-disrupting properties, as it has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system.
Biochemical and Physiological Effects
BP-1 has been shown to have various biochemical and physiological effects, including:
1. Endocrine disruption: BP-1 has been shown to bind to estrogen receptors and interfere with the normal functioning of the endocrine system, leading to potential reproductive and developmental effects.
2. Oxidative stress: BP-1 has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction.
3. DNA damage: BP-1 has been shown to induce DNA damage in cells, which can lead to mutations and potentially cancerous growths.
4. Neurotoxicity: BP-1 has been shown to have neurotoxic effects, leading to potential neurological disorders.
实验室实验的优点和局限性
BP-1 has several advantages and limitations for lab experiments, including:
Advantages:
1. BP-1 is a widely used UV filter, making it easy to obtain and use in experiments.
2. BP-1 has been extensively studied, providing a wealth of information about its properties and potential effects.
3. BP-1 has a well-defined mechanism of action, making it easy to study its effects on different biological systems.
Limitations:
1. BP-1 can be difficult to dissolve in aqueous solutions, limiting its use in certain types of experiments.
2. BP-1 has been shown to have endocrine-disrupting properties, making it difficult to interpret the results of experiments that involve hormonal systems.
3. BP-1 has been shown to have potential negative effects on human health and the environment, limiting its use in certain types of experiments.
未来方向
There are several future directions for BP-1 research, including:
1. Investigating the potential long-term effects of BP-1 exposure on human health and the environment.
2. Developing alternative UV filters that are safer and more environmentally friendly than BP-1.
3. Investigating the potential effects of BP-1 on different biological systems, such as the immune system and the microbiome.
4. Developing analytical methods for the detection and quantification of BP-1 in different environmental matrices.
5. Investigating the potential effects of BP-1 on different species and ecosystems, such as aquatic organisms and coral reefs.
Conclusion
In conclusion, BP-1 is a widely used UV filter that has raised concerns about its potential negative effects on human health and the environment. BP-1 has been the subject of several scientific studies to investigate its properties and potential effects, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for BP-1 research, including investigating its long-term effects on human health and the environment, developing alternative UV filters, and investigating its effects on different biological systems and species.
科学研究应用
BP-1 is widely used in personal care products, and its presence has been detected in various environmental matrices, such as surface water, sediment, and soil. Therefore, BP-1 has been the subject of several scientific studies to investigate its potential negative effects on human health and the environment. Some of the research applications of BP-1 include:
1. Toxicology studies to determine the effects of BP-1 on human health, such as its potential to cause endocrine disruption and reproductive toxicity.
2. Environmental studies to assess the presence and fate of BP-1 in different environmental matrices and its potential to cause ecological harm.
3. Analytical studies to develop methods for the detection and quantification of BP-1 in various samples.
属性
IUPAC Name |
(4-tert-butylphenyl)-(2,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-6-4-11(5-7-12)16(20)14-9-8-13(18)10-15(14)19/h4-10,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEFXKUGUXUOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346368 | |
| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
CAS RN |
21332-56-9 | |
| Record name | (4-tert-Butylphenyl)(2,4-dihydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



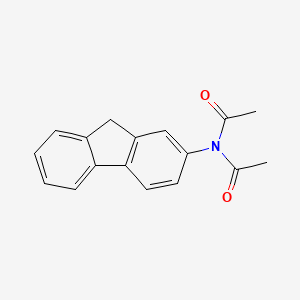


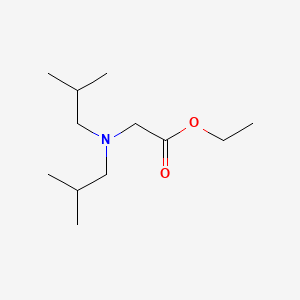
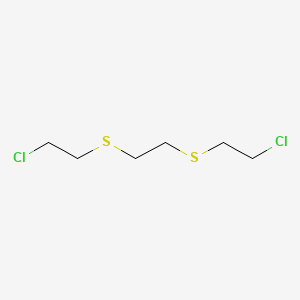
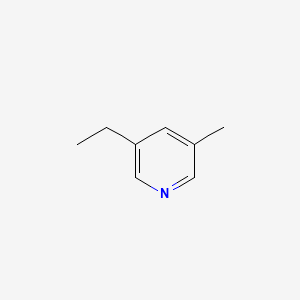
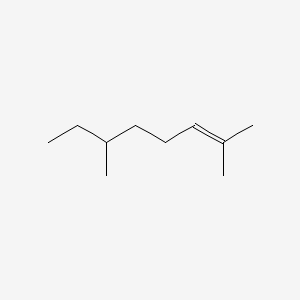
![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)
